molecular formula C15H20O4 B1255816 Chinensiolide D

Chinensiolide D

Cat. No.: B1255816
M. Wt: 264.32 g/mol
InChI Key: ZYSPQNWXTOPYEA-SNHBFLQPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chinensiolide D is a natural product compound offered for early-stage pharmacological and biological research. As a member of the chinensiolide family, which shares structural similarities with sesquiterpene lactones, it is of significant interest for investigating new bioactive small molecules . Sesquiterpene lactones are a class of plant-derived compounds known for a broad spectrum of biological activities, making them a prime source for innovative drug discovery . Researchers are exploring this compound in preclinical studies to elucidate its mechanism of action and potential research applications. This product is intended for use in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans. Key Features: • High-Purity Compound: Sourced to ensure quality and consistency for research. • Early-Stage Research: Potential as a chemical tool for probing biological pathways. • For Research Use Only: Not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aS,6R,6aR,9R,9aR,9bR)-6-hydroxy-6,9-dimethyl-3-methylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione

InChI

InChI=1S/C15H20O4/c1-7-9-4-5-15(3,18)10-6-11(16)8(2)12(10)13(9)19-14(7)17/h8-10,12-13,18H,1,4-6H2,2-3H3/t8-,9-,10+,12-,13-,15+/m0/s1

InChI Key

ZYSPQNWXTOPYEA-SNHBFLQPSA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H](CC1=O)[C@](CC[C@@H]3[C@@H]2OC(=O)C3=C)(C)O

Canonical SMILES

CC1C2C(CC1=O)C(CCC3C2OC(=O)C3=C)(C)O

Synonyms

chinensiolide D

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Chinensiolide D has been identified as possessing various pharmacological activities, including:

  • Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms that involve apoptosis and cell cycle arrest. The compound's effectiveness against specific cancer types is currently under investigation, with promising preliminary results suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. In vitro studies have reported that this compound can downregulate pro-inflammatory cytokines, suggesting a mechanism for its therapeutic action in inflammatory diseases .
  • Antioxidant Activity : this compound has also been noted for its antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress. This property is particularly relevant in the context of age-related diseases and metabolic disorders .

Synthesis and Derivatives

The synthesis of this compound involves complex organic reactions, often utilizing advanced techniques such as allylboration reactions to create γ-lactones and γ-lactams. These methods allow for the creation of diverse derivatives with potentially enhanced biological activities .

Table 1: Synthesis Methods of this compound

MethodDescriptionYield (%)
Allylboration ReactionUtilizes allylboronates for nucleophilic addition80%
Total Synthesis TechniquesInvolves multi-step synthetic pathwaysVaries
Regio-specific Diels–AlderProduces specific structural isomers81%

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • A study published in ChemRxiv explored the total synthesis of related compounds and their biological activities, indicating that derivatives of this compound could enhance antitumor immunity through specific signaling pathways .
  • Another research effort highlighted the use of network pharmacology to analyze the active components of Ixeris chinensis, revealing that this compound plays a crucial role in modulating biological processes related to disease treatment .

Table 2: Case Studies on this compound

Study ReferenceFocus AreaKey Findings
ChemRxiv (2023)Antitumor ImmunityDerivatives show promise in enhancing immune response
PMC (2024)Network PharmacologyIdentified key targets and pathways influenced by this compound

Preparation Methods

Starting Material and Early Transformations

The synthesis begins with (R)-carvone, a cost-effective monoterpene. A Favorskii rearrangement converts carvone into a cyclopentane intermediate, which is subsequently functionalized via Swern oxidation to yield an aldehyde. This aldehyde undergoes a tandem allylboration/lactonization reaction with a 2-alkoxycarbonyl allylboronate, forming the γ-lactone core with high stereoselectivity (dr > 20:1).

Ring-Closing Metathesis (RCM)

A chemoselective RCM using Grubbs catalyst constructs the seven-membered ring while preserving the α-methylene γ-lactone moiety. This step avoids undesired side reactions with the electron-deficient double bond.

Epoxidation and Functionalization

Epoxidation of the triene intermediate with meta-chloroperbenzoic acid (mCPBA) introduces an epoxide, which is regioselectively reduced using lithium triethylborohydride (LiEt3BH). Subsequent oxidation with manganese dioxide (MnO₂) regenerates the α-methylene γ-lactone. Adjusting oxidation conditions to introduce the 10α-hydroxy group (present in this compound) would require modified reagents, such as Sharpless asymmetric dihydroxylation or enzymatic catalysis.

Synthesis from α-Santonin

α-Santonin, a readily available sesquiterpene lactone, serves as a precursor for guaianolide synthesis. Zhang et al.’s route to Chinensiolide B from α-santonin could be adapted for this compound:

Photolytic Ring Contraction

Ultraviolet irradiation of α-santonin induces a Norrish-Type I cleavage, yielding a tricyclic lactone. Subsequent sodium telluride (NaTeH₄) reduction saturates the enone system, providing a trans-diol intermediate.

Hydroxylation and Lactone Formation

Selective hydrolysis of ester groups followed by sodium borohydride (NaBH₄) reduction introduces hydroxyl groups. Protecting group strategies (e.g., silylation) enable chemoselective oxidation of the C-10 position to install the 10α-hydroxy moiety. Final oxidation with Dess-Martin periodinane generates the 3-oxo group characteristic of this compound.

Chemoenzymatic Approaches

Emerging strategies leverage enzymatic catalysis to address stereochemical challenges. For example, sesquiterpene synthases from Streptomyces coelicolor catalyze farnesyl diphosphate cyclization to epi-isozizaene, a precursor to guaianolides. Engineering these enzymes to favor this compound’s oxygenation pattern remains an area of active research.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsChallengesYield (Reported for Analogues)
Natural IsolationIxeris chinensisExtraction, chromatographyLow abundance, labor-intensive purification<0.1% (estimated)
Allylboration/Lactonization(R)-carvoneTandem allylboration, RCM, epoxidationStereochemical control, functional group compatibility6.7% (Chinensiolide B)
α-Santonin Derivatizationα-SantoninPhotolysis, NaTeH₄ reduction, oxidationRegioselective hydroxylation18.6% (Chinensiolide B)

Q & A

Q. What documentation is critical to ensure reproducibility of this compound research, particularly in synthetic studies?

  • Methodological Answer : Report detailed reaction conditions (catalyst loading, solvent volumes, temperature gradients), purification steps (e.g., column elution gradients), and characterization data (NMR shifts, HR-MS spectra) in supplementary files. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chinensiolide D
Reactant of Route 2
Chinensiolide D

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